3-Cyanophenol
Overview
Description
3-Cyanophenol, also known as 3-hydroxybenzonitrile, is an organic compound with the molecular formula C7H5NO. It is characterized by the presence of both cyanide and phenol functional groups. This white crystalline solid is commonly used as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals .
Mechanism of Action
Target of Action
It’s known that phenolic compounds, in general, can interact with a variety of biological targets, including enzymes and cell receptors
Mode of Action
Phenolic compounds are known for their antioxidant properties, and they can neutralize free radicals, reducing oxidative stress in cells . .
Biochemical Pathways
Phenolic compounds, including 3-Cyanophenol, can affect various biochemical pathways. They are known to play a role in the oxidative degradation of pollutants in the environment . .
Pharmacokinetics
It’s known that phenolic compounds are generally well-absorbed in the gastrointestinal tract, and they can cross the blood-brain barrier . The compound is lipophilic with a consensus Log Po/w of 1.26, suggesting it can easily cross cell membranes . It’s also noted that this compound is a CYP1A2 and CYP3A4 inhibitor , which could impact its metabolism and the metabolism of other drugs.
Result of Action
As a phenolic compound, it may have antioxidant properties, which could protect cells from oxidative damage . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phenolic compounds are known to be difficult to biodegrade and can exist in the environment for a long time, posing potential risks to the environment and human beings . .
Biochemical Analysis
Biochemical Properties
It is known that 3-Cyanophenol can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Cyanophenol involves the ipso-hydroxylation of arylboronic acids. This process uses aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrogen bromide as the reagent. The reaction is carried out in ethanol under mild conditions, resulting in high yields without the need for chromatographic purification .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting o-hydroxybenzamide with an organic phosphorus compound as a catalyst in the presence of an aromatic solvent or halohydrocarbon. This method is efficient, environmentally friendly, and suitable for large-scale production, yielding a product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-Cyanophenol is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Medicine: It is a key intermediate in the production of pharmaceuticals.
Industry: It is employed in the manufacture of dyes, agrochemicals, and polymers
Comparison with Similar Compounds
4-Cyanophenol: Similar structure but with the cyanide group in the para position.
2-Cyanophenol: Cyanide group in the ortho position.
Phenol: Lacks the cyanide group.
Uniqueness: 3-Cyanophenol is unique due to the meta position of the cyanide group, which influences its reactivity and interaction with other molecules. This positional difference can affect the compound’s acidity, solubility, and overall chemical behavior .
Properties
IUPAC Name |
3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBRHKBCLLVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236272 | |
Record name | m-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-62-1 | |
Record name | 3-Cyanophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyanophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 3-Cyanophenol?
A1: this compound (also known as m-cyanophenol) has the molecular formula C₇H₅NO and a molecular weight of 119.12 g/mol. While the provided abstracts don't contain specific spectroscopic data, researchers often characterize this compound using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy [, ].
Q2: How does the position of the cyano group on the phenol ring affect the adsorption of this compound onto modified montmorillonite compared to its isomers?
A2: Research indicates that this compound exhibits a lower adsorption affinity for hexadecyltrimethylammonium (HDTMA)-modified montmorillonite compared to 2-chlorophenol and 4-nitrophenol [, ]. This difference in adsorption behavior is likely due to variations in the molecule's polarity and steric hindrance caused by the position of the cyano group.
Q3: Can you elaborate on the use of theoretical models to understand the sorption behavior of this compound onto organoclays?
A3: Researchers employ models like the Langmuir, Redlich-Peterson, Ideal Adsorbed Solution Theory (IAST), and dual-mode sorption model (DSM) to analyze single and multicomponent sorption of this compound onto organoclays [, , ]. These models help in understanding and predicting the sorption capacity and competitive interactions between different phenolic compounds in aqueous solutions.
Q4: Is there evidence of this compound forming hydrogen-bonded complexes?
A5: Yes, research has shown that this compound can form hydrogen-bonded complexes with 4-alkoxystilbazoles, resulting in the formation of liquid crystal mesophases []. This complexation alters the physical properties and self-assembly behavior of the individual components.
Q5: Has this compound been investigated for its potential to stimulate biological processes?
A6: Interestingly, this compound has been identified as one of the compounds exhibiting stimulatory effects on the germination of urediniospores of curly dock rust (Uromyces rumicis), a fungal pathogen that infects curly dock (Rumex crispus) []. This finding suggests potential applications in understanding plant-pathogen interactions or developing novel control strategies.
Q6: Are there studies exploring the electrochemical behavior of this compound?
A7: Electrochemical studies on Au(111) electrodes reveal that the ring substitution position in cyanophenols significantly impacts their binding and oxidation behavior []. Unlike 4-cyanophenol, which forms ordered structures, this compound does not show ordered structures on the gold surface. This difference likely arises from the varied packing abilities dictated by the cyano group's position.
Q7: What are the implications of the varying electrochemical behavior of this compound observed in studies?
A8: The observed differences in electrochemical behavior suggest that the position of the cyano group in this compound influences its interaction with metal surfaces []. This finding has implications for understanding the molecule's potential applications in areas like corrosion inhibition or surface modification.
Q8: Have researchers explored the thermochemical properties of this compound?
A9: While specific thermochemical data isn't provided in the abstracts, a dedicated study focuses on the thermochemical properties of different cyanophenol isomers, including this compound []. Such studies are crucial for understanding the stability and reactivity of these compounds in various chemical processes.
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